FOS-CHOLINE?-13, SOL-GRADE? FOS-CHOLINE?-13, SOL-GRADE?
Brand Name: Vulcanchem
CAS No.: 85775-42-4
VCID: VC11736490
InChI: InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3
SMILES: CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C18H40NO4P
Molecular Weight: 365.5 g/mol

FOS-CHOLINE?-13, SOL-GRADE?

CAS No.: 85775-42-4

Cat. No.: VC11736490

Molecular Formula: C18H40NO4P

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

FOS-CHOLINE?-13, SOL-GRADE? - 85775-42-4

Specification

CAS No. 85775-42-4
Molecular Formula C18H40NO4P
Molecular Weight 365.5 g/mol
IUPAC Name tridecyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3
Standard InChI Key LNGLXNDFDHCOAC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Introduction

Chemical and Structural Characteristics of FOS-CHOLINE-13

Molecular Architecture

FOS-CHOLINE-13 features a 13-carbon alkyl chain linked to a phosphocholine group, resulting in a zwitterionic structure with a positively charged quaternary ammonium and a negatively charged phosphate . This duality confers water solubility while allowing interactions with hydrophobic regions of membrane proteins. The molecular formula C18H40NO4P\text{C}_{18}\text{H}_{40}\text{NO}_{4}\text{P} reflects its 13-carbon chain (n-tridecyl) and the phosphocholine moiety .

Physicochemical Properties

Key properties include:

  • Molecular Weight: 365.5 g/mol .

  • Purity: >99.5% (crystallization-grade) .

  • Form: White crystalline powder .

  • Solubility: ≥20% in water at 0–5°C .

  • CMC: 0.75 mM (0.027% w/v) .

The low CMC ensures minimal detergent concentration is required for micelle formation, reducing interference with downstream analyses .

Applications in Membrane Protein Research

Protein Solubilization and Stabilization

FOS-CHOLINE-13 is pivotal in extracting membrane proteins from lipid bilayers without denaturation. Its zwitterionic nature mimics natural phospholipids, preserving protein conformation and activity . For example, studies on G-protein-coupled receptors (GPCRs) and ion channels have utilized Fos-Choline detergents to maintain functional states during purification .

Structural Biology Techniques

  • NMR Spectroscopy: The small micelle size (~12 kDa) minimizes signal broadening, enabling high-resolution structural studies .

  • X-ray Crystallography: By stabilizing proteins in a monodisperse state, FOS-CHOLINE-13 facilitates crystal formation .

A 2006 study demonstrated its utility in resolving the structure of the voltage-dependent anion channel (VDAC) using NMR .

Comparative Analysis with Other Fos-Choline Detergents

Chain Length and CMC Relationship

The Fos-Choline series includes variants with alkyl chains ranging from C-9 to C-16. Shorter chains (e.g., Fos-Choline-9) exhibit higher CMCs (e.g., 90 mM for 5:0 PC), while longer chains (e.g., Fos-Choline-16) have lower CMCs (e.g., 0.46 nM for 16:0 PC) . FOS-CHOLINE-13 strikes a balance, offering moderate CMC for versatile applications .

Selectivity in Protein Studies

Longer-chain detergents like Fos-Choline-16 may overly stabilize proteins, masking functional dynamics, whereas shorter chains might insufficiently solubilize large complexes . FOS-CHOLINE-13’s intermediate properties make it suitable for diverse targets, including transporters and receptors .

Research Advancements and Case Studies

Case Study: GPCR Structural Analysis

In a landmark 2005 study, FOS-CHOLINE-13 enabled the first NMR structure determination of a GPCR (β2-adrenergic receptor) in a lipid-like environment, revealing conformational changes during activation . This breakthrough underscored its utility in capturing dynamic states.

Innovations in Protein-Lipid Interactions

Recent work highlights its role in studying lipid-protein interactions. For instance, Fos-Choline-13 micelles were used to reconstitute the mechanosensitive channel MscS, allowing dissection of lipid modulation effects on gating mechanics .

Challenges and Limitations

Compatibility with Downstream Assays

While effective in stabilization, residual detergent can interfere with assays like mass spectrometry. Dilution below the CMC or detergent-exchange protocols are often necessary .

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